7-Bromo-4-hydroxyquinoline-3-carboxylic acid
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Overview
Description
7-Bromo-4-hydroxyquinoline-3-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C10H6BrNO3. It is a derivative of quinoline, a structure known for its wide range of applications in medicinal chemistry and material science. The presence of bromine, hydroxyl, and carboxylic acid groups in its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
The synthesis of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid can be achieved through several methods. One common approach involves the bromination of 4-hydroxyquinoline-3-carboxylic acid. This reaction typically uses bromine or a bromine source like N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields.
Chemical Reactions Analysis
7-Bromo-4-hydroxyquinoline-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to an alkyl group, depending on the reagents used.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Decarboxylation: Under strong acidic or basic conditions, the carboxylic acid group might release carbon dioxide (CO2), leading to a de-carboxylated product.
Common reagents used in these reactions include N-bromosuccinimide (NBS), sodium azide, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Bromo-4-hydroxyquinoline-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.
Material Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Research: It is employed in studies involving enzyme inhibition and protein-ligand interactions.
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes
Mechanism of Action
The mechanism of action of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid largely depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The bromine and hydroxyl groups play crucial roles in these interactions, often forming hydrogen bonds or participating in halogen bonding with the target molecules .
Comparison with Similar Compounds
Similar compounds to 7-Bromo-4-hydroxyquinoline-3-carboxylic acid include:
- 8-Bromo-4-hydroxyquinoline-3-carboxylic acid
- 6-Bromo-4-hydroxyquinoline-3-carboxylic acid
- 8-Ethyl-4-hydroxyquinoline-3-carboxylic acid
These compounds share the quinoline core structure but differ in the position or type of substituents. The unique combination of bromine, hydroxyl, and carboxylic acid groups in this compound provides distinct chemical properties and reactivity, making it suitable for specific applications .
Properties
IUPAC Name |
7-bromo-4-oxo-1H-quinoline-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c11-5-1-2-6-8(3-5)12-4-7(9(6)13)10(14)15/h1-4H,(H,12,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKEXUXOCAHNLRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC=C(C2=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90439340 |
Source
|
Record name | 7-bromo-4-hydroxyquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90439340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860205-92-1 |
Source
|
Record name | 7-bromo-4-hydroxyquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90439340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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